molecular formula C10H15NO B1289804 4-Amino-3-tert-butylphenol CAS No. 24197-41-9

4-Amino-3-tert-butylphenol

Cat. No. B1289804
CAS RN: 24197-41-9
M. Wt: 165.23 g/mol
InChI Key: OVHOFAIIJYAVEZ-UHFFFAOYSA-N
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Description

4-Amino-3-tert-butylphenol is an organic compound with the molecular formula C10H15NO . It is one of the isomeric tert-butyl phenols .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-tert-butylphenol is based on structures generated from information available in ECHA’s databases . The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .


Chemical Reactions Analysis

4-tert-Butylphenol, a related compound, can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether used in epoxy resin chemistry . Another related compound, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol, is used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives .


Physical And Chemical Properties Analysis

4-Amino-3-tert-butylphenol is a white solid with a distinct phenolic odor . It dissolves in basic water .

Scientific Research Applications

Antiviral and Immunomodulatory Properties

4-Amino-3-tert-butylphenol derivatives exhibit notable antiviral properties and radical regulatory activity. Specifically, these compounds, at certain concentrations, do not exert a toxic effect and show potential in stimulating the production of α-interferon and γ-interferon. This suggests their potential use in modulating immune responses (Nizheharodava et al., 2020).

Organic Chemistry and Reactions

In organic chemistry, the synthesis and reactions involving 4-Amino-3-tert-butylphenol have been explored. For instance, the compound has been used in the formation of Schiff-Base condensation products with copper, indicating its utility in creating complex molecular structures with potential applications in material science and catalysis (Speier et al., 1996).

Catalysis and Chemical Transformations

4-Amino-3-tert-butylphenol is instrumental in catalytic processes, such as the hydrogenation of tert-butylphenols. These processes are significant in industrial chemistry for producing various chemical compounds, highlighting the compound's role in facilitating chemical transformations (Hiyoshi et al., 2007).

Antioxidant Properties

Some derivatives of 4-Amino-3-tert-butylphenol demonstrate antioxidant activity. This property is essential in various fields, including food preservation, pharmaceuticals, and material science, to prevent oxidation and prolong the shelf life or stability of products (Smolyaninov et al., 2018).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel chemical entities, such as heterocyclic β-amino acids and polyimides. These synthesized compounds have diverse applications, ranging from pharmaceuticals to advanced materials, showcasing the versatility of 4-Amino-3-tert-butylphenol in synthetic chemistry (Bovy & Rico, 1993); (Chern et al., 2009).

Environmental Impact and Degradation

Studies have also focused on the environmental impact and degradation pathways of 4-Amino-3-tert-butylphenol derivatives, emphasizing the importance of understanding the ecological implications of these compounds (Wu et al., 2016).

Safety And Hazards

4-Amino-3-tert-butylphenol is considered hazardous. It causes skin irritation, serious eye damage, and is suspected of damaging fertility .

Future Directions

Further investigation and exploration of 4-Amino-3-tert-butylphenol’s potential in various fields such as cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

4-amino-3-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHOFAIIJYAVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599026
Record name 4-Amino-3-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-tert-butylphenol

CAS RN

24197-41-9
Record name 4-Amino-3-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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